molecular formula C26H28N2O3 B12017735 2-(4-Isopropylphenoxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide CAS No. 767305-49-7

2-(4-Isopropylphenoxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide

Katalognummer: B12017735
CAS-Nummer: 767305-49-7
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: IXODJRBGQQCWFT-JVWAILMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Isopropylphenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylphenoxy group and a benzylideneacetohydrazide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-isopropylphenol with 4-methylbenzyl chloride to form 4-isopropylphenyl-4-methylbenzyl ether. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Isopropylphenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(4-Isopropylphenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Isopropylphenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Isopropylphenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

767305-49-7

Molekularformel

C26H28N2O3

Molekulargewicht

416.5 g/mol

IUPAC-Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H28N2O3/c1-19(2)23-10-14-25(15-11-23)31-18-26(29)28-27-16-21-8-12-24(13-9-21)30-17-22-6-4-20(3)5-7-22/h4-16,19H,17-18H2,1-3H3,(H,28,29)/b27-16+

InChI-Schlüssel

IXODJRBGQQCWFT-JVWAILMASA-N

Isomerische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C(C)C

Kanonische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.